molecular formula C11H11N3O3 B13323842 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13323842
M. Wt: 233.22 g/mol
InChI Key: SDJWADXMCCQCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one is a complex organic compound belonging to the class of carbolines. Carbolines are heterocyclic compounds that have been studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and reduction steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium on carbon, can convert the nitro group to an amine group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one can be compared with other carboline derivatives, such as:

    6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: This compound has a methyl group and belongs to the carbazole family, which has distinct properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activities.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

6-nitro-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H11N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-2,5,7,10,13H,3-4H2,(H,12,15)

InChI Key

SDJWADXMCCQCRA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1C3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.